Defined HPLC Retention Time as LOLA Main Impurity Enables Accurate Quantification
In the quality control of L-Ornithine L-Aspartate (LOLA) drug products, the main impurity is specified and must be controlled. L-Aspartic acid, N-L-ornithyl- (the target compound) is identified as this main impurity. In a patented HPLC method for analyzing LOLA impurities, the target compound elutes as the main impurity peak with a retention time (tR) of 7.643 minutes under the specified chromatographic conditions [1]. This quantitative retention time differentiates it from the parent LOLA compound and other potential impurities, allowing for its specific identification and quantification.
| Evidence Dimension | HPLC Retention Time (tR) |
|---|---|
| Target Compound Data | tR = 7.643 min |
| Comparator Or Baseline | L-Ornithine L-Aspartate (LOLA) and other impurities (not specified) |
| Quantified Difference | Distinct elution profile as the main impurity peak |
| Conditions | HPLC method from patent CN101987094A for ornithine aspartate injection analysis |
Why This Matters
This defined retention time is crucial for method development and validation, enabling accurate and reproducible quantification of this specific impurity in LOLA pharmaceutical products.
- [1] Shanghai Chenpon Pharm Tech Co Ltd. (2011). Patent CN101987094A: Ornithine aspartate injection and preparation method thereof. View Source
